Zincov

Description

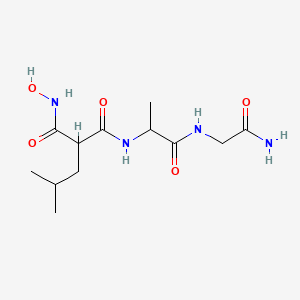

Structure

3D Structure

Properties

Molecular Formula |

C12H22N4O5 |

|---|---|

Molecular Weight |

302.33 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide |

InChI |

InChI=1S/C12H22N4O5/c1-6(2)4-8(12(20)16-21)11(19)15-7(3)10(18)14-5-9(13)17/h6-8,21H,4-5H2,1-3H3,(H2,13,17)(H,14,18)(H,15,19)(H,16,20) |

InChI Key |

FGSNBBSHVNLDMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Ambiguity of "Zincov": A Technical Guide to Synthesis Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the synthesis of compounds referred to as "Zincov." It is critical to note that the term "this compound" is not uniquely defined in scientific literature and can refer to at least two distinct chemical entities: zinc oxide nanoparticles (ZnO NPs) and a specific organic molecule, 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, a matrix metalloproteinase (MMP) inhibitor.[1][2] This guide will, therefore, detail the synthesis pathways for both interpretations to provide a comprehensive resource.

Section 1: this compound as Zinc Oxide Nanoparticles (ZnO NPs)

Zinc oxide nanoparticles are a significant area of research due to their unique optical, catalytic, and antimicrobial properties.[1] Various methods have been developed for their synthesis, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods are hydrothermal, sol-gel, and mechanochemical synthesis.

Experimental Protocols for ZnO NP Synthesis

Below are summaries of common experimental protocols for the synthesis of zinc oxide nanoparticles.

Table 1: Comparison of ZnO Nanoparticle Synthesis Methods

| Method | Precursors | Typical Reagents/Solvents | Process Conditions | Advantages | Disadvantages |

| Hydrothermal | Zinc Acetate (B1210297) Dihydrate, Zinc Nitrate | Sodium Hydroxide (NaOH), Methanol (B129727), Water, Ethylene Glycol | Sealed autoclave, 100-200°C, autogenous pressure, 1-24 hours.[2][3][4][5] | High crystallinity, control over particle size and morphology.[4] | Requires specialized pressure vessels, can be energy-intensive. |

| Sol-Gel | Zinc Acetate Dihydrate, Zinc Nitrate, Zinc Chloride | Triethanolamine (B1662121) (TEA), Ethanol (B145695), Water, Sodium Hydroxide (NaOH) | Stirring at room or slightly elevated temperatures (50-90°C), followed by filtration, washing, and drying/annealing.[6][7][8] | Good homogeneity, low processing temperature, simple equipment.[7] | Precursors can be expensive, potential for residual organic impurities. |

| Mechanochemical | Zinc Acetate, Tartaric Acid; Zinc Sulfate Heptahydrate, Potassium Hydroxide; ε-Zn(OH)2 | (Often solvent-free) | High-energy ball milling at room temperature, followed by optional calcination (e.g., 450°C).[9][10][11][12][13] | Environmentally friendly (solvent-free), suitable for large-scale production, can be performed at room temperature.[11] | Can introduce impurities from milling equipment, control over particle size can be challenging. |

Detailed Methodologies

1. Hydrothermal Synthesis of ZnO Nanoparticles

This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

-

Procedure: A stock solution of a zinc salt (e.g., 0.1 M zinc acetate dihydrate in methanol) is prepared. A methanolic solution of a precipitating agent (e.g., 0.2 M to 0.5 M NaOH) is added dropwise under continuous stirring to achieve a desired pH (typically 8-11).[3] The resulting solution is transferred to a Teflon-lined stainless steel autoclave and heated to a temperature between 100°C and 200°C for a specified duration (e.g., 6-12 hours).[3] After the reaction, the autoclave is cooled to room temperature. The white precipitate of ZnO nanoparticles is then collected, washed with methanol or water to remove byproducts, and dried.[2]

2. Sol-Gel Synthesis of ZnO Nanoparticles

The sol-gel process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).

-

Procedure: A zinc precursor, such as zinc nitrate, is dissolved in a solvent like distilled water. The solution is heated (e.g., to 50°C) and a solvent/reductant like ethanol is added slowly with continuous stirring.[7] A stabilizing agent or pH adjuster, such as triethanolamine or sodium hydroxide, is often used.[6][8] The mixture is stirred for a period to form a stable sol. The sol is then aged to form a gel, which is subsequently dried and calcined at an elevated temperature to obtain crystalline ZnO nanoparticles.

3. Mechanochemical Synthesis of ZnO Nanoparticles

This method utilizes mechanical energy, such as from grinding or milling, to induce chemical reactions and phase transformations.

-

Procedure: Solid precursors, for instance, zinc acetate and tartaric acid, are placed in a high-energy ball mill.[10][13] The mixture is ground at room temperature for a specific duration (e.g., 30 minutes).[13] This step results in the formation of an intermediate precursor, such as zinc tartarate.[13] The intermediate is then thermally decomposed by calcination at a specific temperature (e.g., 450°C for 30 minutes) to yield ZnO nanoparticles.[13] Alternatively, ε-Zn(OH)2 crystals can be directly converted to ZnO nanoparticles through high-energy ball milling without a subsequent calcination step.[9]

Experimental Workflow Visualization

References

- 1. Synthesis, experimental evaluation and molecular modelling of hydroxamate derivatives as zinc metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idosi.org [idosi.org]

- 3. scispace.com [scispace.com]

- 4. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization [mdpi.com]

- 5. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. allsciencejournal.com [allsciencejournal.com]

- 8. qualicer.org [qualicer.org]

- 9. mdpi.com [mdpi.com]

- 10. researchtrend.net [researchtrend.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Zinc-Chelating MMP Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of the extracellular matrix (ECM).[1] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2][3] Consequently, MMPs are significant therapeutic targets.[4] This guide provides a detailed examination of the mechanism of action of a class of synthetic MMP inhibitors that function by chelating the catalytic zinc ion within the MMP active site. For the purpose of this guide, we will refer to this class of inhibitors as "ZincoV-type" inhibitors, based on common principles of zinc-binding inhibition rather than a specific, named compound. We will explore their binding kinetics, inhibitory specificity, the experimental protocols used for their characterization, and their impact on relevant signaling pathways.

Core Mechanism of Action: Zinc Chelation

The catalytic activity of MMPs is fundamentally dependent on a zinc ion (Zn²⁺) located within their active site.[5][6] This zinc ion is coordinated by three histidine residues and is essential for the hydrolysis of peptide bonds in substrate proteins.[7][8] this compound-type inhibitors are designed to directly interact with this catalytic zinc ion.[9]

The primary mechanism of action involves a Zinc-Binding Group (ZBG) on the inhibitor molecule that chelates the Zn²⁺ ion in the MMP active site, effectively rendering the enzyme inactive.[10][11] This binding prevents the interaction of the enzyme with its natural substrates.[12] The selectivity of these inhibitors for different MMP isoforms can be modulated by the specific chemical nature of the ZBG and the inhibitor's backbone structure, which interacts with various subsites within the enzyme's active cleft.[10][13]

Below is a diagram illustrating the fundamental inhibitory mechanism.

Caption: General mechanism of MMP inhibition by a this compound-type zinc-chelating inhibitor.

Quantitative Analysis of Inhibitory Potency

The potency of MMP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.[2] The selectivity of an inhibitor is determined by comparing its IC₅₀ values across a panel of different MMPs.

The following table summarizes representative IC₅₀ values for a series of hydroxypyrone and hydroxypyridinone-based MMP inhibitors (referred to as compounds 1-5 in the source literature), which exemplify the this compound-type mechanism, against various MMP isoforms.[13]

| Compound | MMP-1 (µM) | MMP-2 (µM) | MMP-3 (µM) | MMP-7 (µM) | MMP-8 (µM) | MMP-9 (µM) | MMP-12 (µM) | MMP-13 (µM) |

| 1 | >50 | 0.85 (± 0.2) | 0.56 (± 0.05) | >50 | 0.045 (± 0.004) | >25 | 0.018 (± 0.002) | 4.1 (± 0.5) |

| 2 | >50 | 12 (± 1) | 0.077 (± 0.008) | >50 | 0.033 (± 0.003) | >25 | 0.065 (± 0.005) | 5.0 (± 0.6) |

| 3 | >50 | 15 (± 2) | 0.24 (± 0.03) | >50 | 0.248 (± 0.02) | >25 | 0.19 (± 0.02) | 20 (± 3) |

| 4 | >50 | 20 (± 3) | 25 (± 4) | >50 | 1.2 (± 0.1) | >25 | 1.5 (± 0.2) | 18 (± 2) |

| 5 | >50 | 18 (± 2) | 30 (± 5) | >50 | 5.0 (± 0.6) | >25 | 4.5 (± 0.5) | 15 (± 2) |

Data sourced from a study on zinc-binding groups' role in selective MMP inhibition. Values in parentheses represent standard deviations.[13]

As the data indicates, small changes in the zinc-binding group can significantly alter both the potency and selectivity profile of the inhibitor across different MMPs.[13] For instance, compounds 1-3 show strong potency against MMP-8 and MMP-12, while compounds 4 and 5 are considerably less effective.[13]

Experimental Protocols: IC₅₀ Determination

The IC₅₀ values presented are typically determined using in vitro fluorescence-based enzymatic assays.[3][13]

Objective

To measure the concentration of a this compound-type inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.[2]

Materials

-

Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -3, etc.)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound-type inhibitor stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

-

96-well microtiter plates (black or white for fluorescence)

-

Fluorescence microplate reader

Generalized Protocol

-

Inhibitor Preparation: Perform serial dilutions of the this compound-type inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.

-

Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of the recombinant MMP enzyme to the wells of the 96-well plate. Subsequently, add the varying concentrations of the diluted inhibitor. Include control wells containing the enzyme and assay buffer but no inhibitor.[2] Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 405 nm).[2][14] The cleavage of the substrate by the MMP separates a fluorophore from a quencher, resulting in a quantifiable fluorescent signal.[3]

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear phase of the fluorescence curve for each concentration.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[14]

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining IC₅₀ values of MMP inhibitors.

Impact on Cellular Signaling Pathways

MMPs are key downstream effectors in various signaling pathways that regulate cell behavior. For example, inflammatory cytokines like IL-1β and TNFα can induce the expression of MMPs through signaling cascades involving MAP kinases (e.g., p38) and other kinases.[15][16] The expressed MMPs then degrade ECM components, facilitating processes like cell migration and tissue remodeling, which are critical in both normal physiology and disease states like cancer metastasis.[17]

A this compound-type inhibitor, by blocking MMP activity, can interrupt these processes. It acts downstream of the signaling cascade that leads to MMP expression, directly neutralizing the enzymatic output of the pathway.

The diagram below shows a simplified representation of a signaling pathway leading to MMP activation and its subsequent inhibition by a this compound-type compound.

Caption: Simplified signaling pathway showing MMP induction and point of this compound-type inhibition.

Conclusion

This compound-type inhibitors represent a major class of MMP inhibitors that function through the direct chelation of the catalytic zinc ion. Their mechanism is well-understood, and their potency can be precisely quantified using fluorescence-based assays. The selectivity of these inhibitors is a critical aspect of their design, as targeting specific MMPs is desirable to minimize off-target effects. By inhibiting MMP activity, these compounds can effectively block the downstream consequences of signaling pathways that drive pathological tissue remodeling, making them valuable tools for research and potential therapeutic agents.

References

- 1. Diagnostic values of MMP-7, MMP-9, MMP-11, TIMP-1, TIMP-2, CEA, and CA19-9 in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of MMPs in complex with physiological and pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic Interdomain Interactions Contribute to the Inhibition of Matrix Metalloproteinases by Tissue Inhibitors of Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Synergy Between the Catalytic and Structural Zn(II) Ions and the Enzyme and Substrate Dynamics Underlies the Structure-Function Relationships of Matrix Metalloproteinase Collagenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]

- 9. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 10. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are MMP1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. Zinc-Binding Groups Modulate Selective Inhibition of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Signal pathways involved in the production of MMP-1 and MMP-3 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

An In-depth Technical Guide to the Zincov Compound: A Matrix Metalloproteinase Inhibitor

This technical guide provides a comprehensive overview of the compound known as Zincov, a potent inhibitor of matrix metalloproteinases (MMPs). The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, and the experimental protocols relevant to its study.

Introduction to this compound

This compound, scientifically identified as 2-(N-Hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, is a synthetic compound belonging to the hydroxamate class of molecules.[1] Its significance in biomedical research stems from its function as a matrix metalloproteinase inhibitor.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases. As an inhibitor of these enzymes, this compound represents a valuable tool for studying the physiological and pathological roles of MMPs and serves as a lead compound for the development of therapeutic agents.

While the specific historical details of the initial discovery and synthesis of this compound (CAS Number: 71431-46-4) are not extensively documented in publicly accessible literature, its classification as a hydroxamate-based MMP inhibitor places it within a well-established and researched class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound compound is presented in the table below. This data is crucial for its handling, formulation, and in the design of experimental studies.

| Property | Value | Source |

| CAS Number | 71431-46-4 | [1] |

| Molecular Formula | C12H22N4O5 | [1] |

| Molecular Weight | 302.33 g/mol | [1] |

| IUPAC Name | N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide | [1] |

| Synonyms | This compound, HC-MP-Ala-GlyNH2 | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of matrix metalloproteinases. The core of its inhibitory activity lies in the hydroxamate group (-CONHOH), which acts as a strong chelating agent for the zinc ion (Zn2+) located in the active site of MMPs. This chelation prevents the binding of natural substrates to the enzyme, thereby inhibiting its proteolytic activity.

The inhibition of MMPs by this compound has significant implications for various cellular signaling pathways. MMPs are not only involved in ECM remodeling but also in the processing of a variety of signaling molecules, including growth factors, cytokines, and their receptors. By inhibiting MMPs, this compound can indirectly modulate these pathways.

Key signaling pathways influenced by MMP activity, and thus potentially affected by this compound, include:

-

Growth Factor Signaling: MMPs can cleave and release membrane-bound growth factors such as Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF), leading to the activation of their respective signaling cascades (e.g., MAPK/ERK pathway). Inhibition of MMPs would suppress this activation.

-

Inflammatory Signaling: MMPs play a role in inflammation by processing cytokines and chemokines. For instance, Tumor Necrosis Factor-alpha (TNF-α) can upregulate MMP expression, creating a positive feedback loop in inflammatory conditions. This compound could potentially disrupt this cycle.

-

Cell Adhesion and Migration: By degrading ECM components, MMPs facilitate cell migration, a critical process in cancer metastasis and immune cell trafficking. This compound's inhibition of MMPs can impede these processes.

Below is a conceptual diagram illustrating the role of MMPs in signaling and the point of intervention for an inhibitor like this compound.

Quantitative Data

| MMP Isoform | IC50 (nM) | Assay Conditions | Reference |

| MMP-1 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-2 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-3 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-7 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-8 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-9 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 | |

| MMP-13 | Data not available | e.g., Fluorogenic substrate, 37°C, pH 7.5 |

Researchers are encouraged to perform their own assays to determine the specific inhibitory profile of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative hydroxamate-based MMP inhibitor and for conducting an in vitro MMP inhibition assay. These protocols are based on established methods in the field and can be adapted for the study of this compound.

The synthesis of hydroxamate-based MMP inhibitors typically involves a multi-step process. The following is a generalized protocol for the synthesis of a peptide-based hydroxamate inhibitor, which can be adapted for the synthesis of this compound.

Protocol:

-

Peptide Coupling:

-

Dissolve the N-protected amino acid (e.g., Boc-L-Alanyl) and the C-protected amino acid or peptide (e.g., Glycinamide) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent (e.g., DCC/HOBt or HATU) and a base (e.g., DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purify the resulting dipeptide by column chromatography.

-

-

Coupling with the N-terminal fragment:

-

The N-protected dipeptide is deprotected (e.g., using TFA for Boc group removal).

-

The deprotected dipeptide is then coupled with the N-terminal fragment, 2-(N-Hydroxycarboxamido)-4-methylpentanoic acid, using the same peptide coupling conditions as in Step 1.

-

-

Hydroxamate Formation:

-

The fully assembled peptide with a C-terminal ester is treated with hydroxylamine (B1172632) hydrochloride and a base (e.g., potassium hydroxide) in a solvent like methanol.

-

The reaction is stirred at room temperature until the ester is converted to the hydroxamic acid.

-

-

Purification:

-

The final compound is purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure this compound compound.

-

The structure and purity of the final product are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

-

The inhibitory activity of this compound against specific MMPs can be determined using a fluorogenic substrate assay.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Enzyme Activation: If the MMP enzyme is in its pro-form (zymogen), it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like APMA (p-aminophenylmercuric acetate).

-

Assay Preparation:

-

Prepare serial dilutions of the this compound compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of the activated MMP enzyme to each well.

-

Add the different concentrations of the this compound compound to the wells. Include a control well with the enzyme and solvent (DMSO) but no inhibitor. Also, include a blank well with only the assay buffer.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 37°C.

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The this compound compound, a hydroxamate-based inhibitor of matrix metalloproteinases, represents an important class of molecules for both basic research and therapeutic development. Its ability to potently and reversibly inhibit MMPs allows for the detailed investigation of the roles of these enzymes in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound and similar compounds. Further research to elucidate the specific inhibitory profile and in vivo efficacy of this compound is warranted to fully understand its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of Zincov

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zincov is a novel, competitive inhibitor of zinc-dependent metalloproteinases, a class of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling and cancer metastasis. This document provides a comprehensive overview of the structural elucidation, characterization, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, and enzymatic characterization are presented, alongside representative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is associated with numerous diseases, making them significant therapeutic targets. This compound has emerged as a potent inhibitor of several MMPs. Its structural features, particularly the hydroxamic acid moiety, are key to its inhibitory activity, acting as a strong chelator for the catalytic zinc ion within the enzyme's active site. Understanding the detailed physicochemical properties and structure-activity relationships of this compound is paramount for its development as a potential therapeutic agent.

Structural Elucidation and Physicochemical Properties

The fundamental characteristics of this compound have been determined through a combination of spectroscopic and analytical techniques. Its molecular structure reveals a peptidomimetic backbone designed to interact with the substrate-binding pockets of MMPs, while the terminal hydroxamic acid group directly targets the catalytic zinc ion.

Chemical Structure and Properties

The chemical identity and core properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₄O₅ |

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)propanediamide |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)N)C(=O)NO |

| Key Functional Group | Hydroxamic Acid (-C(=O)NHOH) |

Spectroscopic Characterization (Representative Data)

While specific spectra for this compound are proprietary, this section outlines the expected results from standard analytical techniques based on its structure and data from analogous hydroxamic acid-based inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would be expected to show characteristic signals for the isobutyl group (doublet and multiplet between 0.8-2.0 ppm), the alanine (B10760859) methyl group (doublet around 1.3 ppm), and various methylene (B1212753) and methine protons along the peptide-like backbone (3.5-4.5 ppm). The amide and hydroxamic acid protons would appear as broad singlets at lower fields (typically >7.0 ppm).

-

¹³C-NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons of the amide and hydroxamic acid groups (165-175 ppm), as well as aliphatic carbons of the amino acid side chains and the backbone (15-60 ppm).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion for this compound would be approximately m/z 303.1663. Fragmentation patterns would likely show losses of water, ammonia, and cleavage at the amide bonds, consistent with its structure.

X-ray Crystallography:

-

Crystallographic analysis of this compound co-crystallized with a target metalloproteinase (e.g., MMP-9) would reveal the precise binding mode.[1] It is expected that the hydroxamic acid's carbonyl and hydroxyl oxygens would form bidentate coordination with the catalytic zinc ion in the enzyme's active site.[1] Hydrogen bonds between the inhibitor's backbone and amino acid residues in the S1' and other specificity pockets of the enzyme would further stabilize the complex.[1]

Synthesis and Purification

The synthesis of this compound, like other peptidomimetic hydroxamic acids, involves standard peptide coupling techniques followed by the formation of the hydroxamic acid moiety.

Synthetic Protocol

A representative synthesis protocol is as follows:

-

Peptide Backbone Assembly: The synthesis would begin with the coupling of protected amino acid precursors. For instance, an N-protected isobutyl-substituted succinic acid derivative would be coupled to an alanine derivative, followed by coupling to a glycine (B1666218) amide derivative using standard peptide coupling reagents like HATU or HOBt/EDC in a suitable solvent (e.g., DMF or DCM).

-

Hydroxamic Acid Formation: The terminal carboxylic acid of the peptide-like intermediate is activated (e.g., as an acyl chloride or ester).[2] This activated intermediate is then reacted with hydroxylamine (B1172632) (NH₂OH) or a protected form thereof, often in the presence of a base (e.g., KOH or NaOMe in methanol), to form the hydroxamic acid.[2][3]

-

Deprotection: Any protecting groups used on the amino acid side chains or the hydroxamic acid are removed under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final product, this compound.

Purification Protocol

Purification of the crude product is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid) is employed.

-

Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection & Lyophilization: Fractions containing the pure compound are collected, pooled, and lyophilized to yield the final product as a pure solid.

Mechanism of Action and Enzymatic Characterization

This compound functions as a competitive inhibitor of zinc metalloproteinases. Its potency and selectivity are determined through detailed enzyme kinetic assays.

Signaling Pathway: Metalloproteinase Inhibition

This compound directly inhibits the catalytic activity of MMPs, preventing the degradation of extracellular matrix proteins. This interruption of pathological tissue remodeling is the basis of its therapeutic potential.

Caption: Mechanism of MMP inhibition by this compound.

Enzyme Inhibition Assay Protocol

The inhibitory potency of this compound is quantified by determining its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ) using a fluorogenic substrate assay.[4][5]

-

Reagents and Materials:

-

Activated recombinant human MMP (e.g., MMP-9).

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

This compound stock solution (in DMSO).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. To each well of the microplate, add the MMP enzyme solution. c. Add the diluted this compound solutions to the wells. Include controls for uninhibited enzyme (DMSO vehicle) and background (no enzyme). d. Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C. e. Initiate the reaction by adding the fluorogenic substrate to all wells. f. Immediately begin monitoring the increase in fluorescence (e.g., λex = 328 nm / λem = 393 nm) over time at 37°C.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Quantitative Inhibition Data (Representative)

The following table presents representative inhibition data for a hydroxamic acid-based inhibitor against various MMPs, illustrating the type of data generated from the assay described above.

| Enzyme | Kᵢ (nM) | Inhibition Type |

| MMP-1 | 250 | Competitive |

| MMP-2 | 15 | Competitive |

| MMP-9 | 5 | Competitive |

| MMP-13 | 10 | Competitive |

Experimental and Logical Workflows

Visualizing the workflows involved in the characterization of this compound can clarify the process from synthesis to final evaluation.

Workflow for Inhibitor Characterization

This diagram outlines the sequential steps taken to fully characterize a novel MMP inhibitor like this compound.

Caption: Step-by-step workflow for this compound characterization.

Structure-Function Relationship

This diagram illustrates the logical connection between the chemical features of this compound and its biological function as an MMP inhibitor.

Caption: How this compound's structure dictates its function.

Conclusion

This compound is a well-characterized small molecule inhibitor of matrix metalloproteinases. Its design, incorporating a zinc-binding hydroxamic acid group and a peptidomimetic scaffold, allows for potent and competitive inhibition of target enzymes. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating further investigation and development of this compound and related compounds as potential therapeutics.

References

- 1. Crystal structure of human MMP9 in complex with a reverse hydroxamate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Novel Zincov Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound known as Zincov, chemically identified as 2-(N-hydroxycarboxamido)-4-methylpentanoyl-alanyl-glycinamide, has been recognized as a competitive inhibitor of zinc metalloproteases. Its primary documented activity is against Anthrax Lethal Factor (LF), a key virulence factor in Bacillus anthracis infections. This technical guide synthesizes the available information on this compound and explores the landscape for the development of its novel analogs. While specific research on a broad range of "novel this compound analogs" is not extensively available in publicly accessible literature, this document will lay the groundwork for such research by detailing the known properties of the parent compound, outlining established experimental protocols for the synthesis and evaluation of similar peptide hydroxamate inhibitors, and discussing the general structure-activity relationships (SAR) that govern the efficacy of this class of compounds.

Introduction to this compound: A Metalloprotease Inhibitor

This compound is a peptide hydroxamate that functions by chelating the zinc ion within the active site of metalloproteases, thereby competitively inhibiting their enzymatic activity. The hydroxamate moiety (-CONHOH) is a well-established zinc-binding group crucial for the inhibitory function of this class of molecules.

Known Biological Activity of this compound

The principal characterized biological activity of this compound is its inhibition of Anthrax Lethal Factor (LF). LF is a zinc-dependent endopeptidase that plays a critical role in the pathogenesis of anthrax by cleaving mitogen-activated protein kinase kinases (MAPKKs), leading to disruption of cellular signaling and ultimately cell death.

Table 1: Quantitative Biological Data for this compound

| Compound | Target | Assay Type | Metric | Value | Reference |

| This compound | Anthrax Lethal Factor (LF) | In vitro protease activity assay | IC50 | 350 µM | [1] |

| This compound | Anthrax Lethal Toxin-induced macrophage lysis | In vivo cell protection assay | Protective Concentration | 500 µM | [1] |

Rationale for the Development of Novel this compound Analogs

The development of novel analogs of this compound is a promising avenue for several reasons:

-

Enhanced Potency: The micromolar inhibitory concentration of this compound suggests significant room for improvement. Structural modifications could lead to analogs with nanomolar or even picomolar affinity for target metalloproteases.

-

Improved Selectivity: Designing analogs with greater selectivity for specific metalloproteases (e.g., LF over host-native matrix metalloproteinases) is crucial to minimize off-target effects and potential toxicity.

-

Pharmacokinetic Properties: Modification of the peptide backbone and side chains can improve metabolic stability, cell permeability, and overall pharmacokinetic profiles, making the compounds more suitable for therapeutic use.

-

Broadened Therapeutic Applications: By modifying the structure, it may be possible to target other zinc-dependent enzymes implicated in various diseases, including cancer, inflammation, and cardiovascular conditions.

Experimental Protocols for the Development and Evaluation of this compound Analogs

The following sections detail generalized experimental protocols that can be adapted for the synthesis and biological evaluation of novel this compound analogs. These protocols are based on established methodologies for peptide hydroxamate synthesis and metalloprotease inhibitor screening.

Synthesis of Peptide Hydroxamate Analogs

The synthesis of this compound analogs can be achieved through solid-phase peptide synthesis (SPPS), a robust and versatile technique.

Protocol 1: Solid-Phase Synthesis of a this compound Analog

-

Resin Preparation: Start with a rink amide resin, which upon cleavage will yield a C-terminal amide. Swell the resin in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence (e.g., Fmoc-Ala-OH, followed by a modified leucine (B10760876) analog).

-

Hydroxamate Formation: For the N-terminal residue (the leucine analog), couple a protected N-hydroxycarboxamide precursor.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

-

Purification: Purify the crude peptide hydroxamate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of Metalloprotease Inhibition

The inhibitory activity of the synthesized this compound analogs can be assessed using various in vitro assays.

Protocol 2: Fluorogenic Peptide Substrate Assay for Anthrax Lethal Factor

-

Reagents:

-

Recombinant Anthrax Lethal Factor (LF)

-

Fluorogenic peptide substrate for LF (e.g., a peptide containing the LF cleavage sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

-

Synthesized this compound analogs (inhibitors)

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a 96-well microplate, add the inhibitor dilutions, the LF enzyme, and the assay buffer.

-

Incubate the plate at 37°C for a predetermined time to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by LF separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualizing Key Concepts in this compound Analog Development

General Mechanism of Action

The fundamental mechanism by which this compound and its analogs inhibit metalloproteases involves the chelation of the catalytic zinc ion in the enzyme's active site.

Caption: Mechanism of metalloprotease inhibition by a this compound analog.

A Conceptual Workflow for Novel Analog Development

The process of developing and evaluating novel this compound analogs can be visualized as a systematic workflow.

Caption: Workflow for the design and evaluation of novel this compound analogs.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this compound analogs are not available, general principles for peptide hydroxamate inhibitors of metalloproteases can guide the design of more potent and selective compounds:

-

P1' Residue: The residue immediately adjacent to the zinc-binding hydroxamate group (the P1' position) is often a key determinant of potency and selectivity. Modifications at this position to better fit the S1' sub-pocket of the target enzyme can significantly enhance binding affinity.

-

Peptide Backbone: Alterations to the peptide backbone, such as the introduction of non-natural amino acids or peptidomimetics, can increase metabolic stability and influence the conformational presentation of the key binding motifs.

-

N-terminal Modifications: Modifications at the N-terminus of the peptide can be explored to improve properties such as cell permeability and solubility.

-

Hydroxamate Group Stability: The stability of the hydroxamate group itself can be a factor. Analogs with modified zinc-binding groups could be explored to improve stability and potency.

Conclusion and Future Directions

This compound represents a foundational scaffold for the development of novel metalloprotease inhibitors. While the parent compound exhibits modest activity, its structure provides a clear starting point for medicinal chemistry efforts. The future of this compound analog research lies in the systematic application of the synthetic and screening protocols outlined in this guide. By leveraging structure-based drug design and a comprehensive understanding of metalloprotease biology, it is anticipated that novel this compound analogs with significantly improved potency, selectivity, and drug-like properties can be developed. Such compounds could hold promise as therapeutic agents for anthrax and potentially other diseases where metalloprotease activity is dysregulated. Further research is imperative to synthesize and evaluate a library of this compound analogs to establish a clear structure-activity relationship and identify promising lead candidates for further preclinical development.

References

In-Silico Modeling of Matrix Metalloproteinase Interactions with Compounds from the ZINC Database: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico methodologies used to model the interaction between Matrix Metalloproteinases (MMPs) and small molecules sourced from the ZINC database. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling and are implicated in various pathologies, including cancer and inflammation.[1] The ZINC database is a curated collection of commercially available compounds specifically designed for virtual screening in drug discovery.[2][3][4][5][6] This guide details the experimental protocols for virtual screening, molecular docking, and molecular dynamics simulations, presents quantitative data from representative studies, and visualizes key pathways and workflows.

Quantitative Data Summary

The following table summarizes representative quantitative data from in-silico studies that have identified potential MMP inhibitors by screening compounds from the ZINC database. The binding affinity is a measure of the strength of the interaction between the compound and the MMP, with more negative values indicating a stronger predicted interaction.

| ZINC ID | Target MMP | Methodology | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| ZINC84525623 | NDM-1 (a metallo-β-lactamase, conceptually similar to MMPs in being a zinc-dependent enzyme) | Molecular Docking & MD Simulation | -11.234 | Key active site residues | [7][8] |

| Quercetin (from ZINC15) | MMP-9 | Molecular Docking | -9.9 | LEU 188, ALA 189, GLU 227, MET 247 | [9][10] |

| ZINC63611396 | MMP-9 | Virtual Screening, Docking, DFT, MD Simulation | Not explicitly stated in kcal/mol, but identified as a potent inhibitor | Active site residues | [11] |

| Top 20 ligands from a natural products database within ZINC | MMP-9 | Virtual Screening & Molecular Docking | Not explicitly stated in kcal/mol for each, but identified as having strong binding | S1' inhibitor-binding pocket | [12] |

Experimental Protocols

This section details the methodologies for the key in-silico experiments used to model the interaction between MMPs and compounds from the ZINC database.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, an MMP.[13][14]

Methodology:

-

Target Protein Preparation:

-

The three-dimensional structure of the target MMP is obtained from the Protein Data Bank (PDB).

-

The protein structure is pre-processed to remove non-essential molecules like water and ions, and to add polar hydrogen atoms.[15]

-

-

Ligand Library Preparation:

-

A subset of compounds is selected from the ZINC database.[2][3][6] The ZINC database contains millions of commercially available molecules in ready-to-dock formats.[3][6]

-

The 3D structures of the selected ligands are prepared, which may involve generating different conformations and protonation states.

-

-

High-Throughput Docking:

-

A high-throughput virtual screening (HTVS) is performed where each ligand from the prepared library is docked into the active site of the target MMP.[13]

-

This initial screening uses a simplified scoring function to quickly filter out non-binding molecules.

-

-

Hit Selection:

-

The top-scoring compounds from the HTVS are selected for further, more accurate, docking studies.

-

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] It is used to predict the binding mode and affinity of a ligand to a protein.[15]

Methodology:

-

Protein and Ligand Preparation:

-

The MMP protein structure is prepared as described for virtual screening.

-

The 3D structure of the ligand (a "hit" from virtual screening) is obtained.

-

-

Binding Site Definition:

-

Docking Simulation:

-

A docking algorithm is used to explore the conformational space of the ligand within the defined binding site.

-

The algorithm samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The resulting binding poses are analyzed to identify the most likely binding mode.

-

The predicted binding affinity (often expressed in kcal/mol) is used to rank the ligands.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[15]

-

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for studying the physical movements of atoms and molecules. It provides insights into the flexibility and conformational changes of the protein-ligand complex over time.[20][21]

Methodology:

-

System Setup:

-

The protein-ligand complex, as predicted by molecular docking, is placed in a simulated environment.

-

This environment typically consists of a box of water molecules and ions to mimic physiological conditions.

-

-

Simulation:

-

The forces between the atoms are calculated using a force field.

-

Newton's equations of motion are solved to simulate the movement of the atoms over time.

-

The simulation is run for a specific period, typically nanoseconds, to observe the behavior of the complex.[22]

-

-

Trajectory Analysis:

-

The trajectory of the simulation (the positions, velocities, and energies of the atoms over time) is analyzed.

-

Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to assess the stability of the protein-ligand complex.[23]

-

Visualizations

This section provides diagrams for key signaling pathways and experimental workflows, created using the Graphviz DOT language.

MMP Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the activation and function of Matrix Metalloproteinases. Extracellular signals can lead to the activation of transcription factors that regulate MMP gene expression.[1][24] The translated MMPs can then degrade components of the extracellular matrix (ECM) and modulate the activity of other signaling molecules.[1]

Caption: A simplified diagram of a typical MMP signaling pathway.

In-Silico Experimental Workflow for MMP Inhibitor Discovery

This diagram outlines the logical workflow for identifying potential MMP inhibitors from the ZINC database using in-silico techniques. The process begins with the selection of a target MMP and a library of compounds and progresses through virtual screening, molecular docking, and molecular dynamics simulations to identify the most promising candidates.

Caption: Workflow for in-silico discovery of MMP inhibitors.

Logical Relationship of Key Concepts

This diagram illustrates the logical relationship between the core concepts discussed in this guide. The ZINC database provides the chemical space for virtual screening, which, when combined with the structure of an MMP, allows for the identification of potential inhibitors through molecular docking and validation via molecular dynamics simulations.

Caption: Conceptual relationships in MMP inhibitor discovery.

References

- 1. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ZINC: A Free Tool to Discover Chemistry for Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZINC database: Significance and symbolism [wisdomlib.org]

- 5. ZINC database - Wikipedia [en.wikipedia.org]

- 6. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Virtual Screening, Molecular Dynamics Simulation, and Enzyme Kinetics Identified ZINC84525623 as a Potential Inhibitor of NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico and In Vitro Approach for Validating the Inhibition of Matrix Metalloproteinase-9 by Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pnrjournal.com [pnrjournal.com]

- 17. A Synergy Between the Catalytic and Structural Zn(II) Ions and the Enzyme and Substrate Dynamics Underlies the Structure-Function Relationships of Matrix Metalloproteinase Collagenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Molecular dynamics simulations of the formation of Ag nanoparticles assisted by PVP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of ZC-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of novel compounds, exemplified by the hypothetical agent ZC-1. The evaluation of cytotoxic potential is a critical early step in the drug discovery pipeline, offering crucial insights into a compound's therapeutic window and mechanism of action.[1][2][3]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce cell viability by 50% compared to an untreated control.[1] This metric is a key indicator of a drug's potency. The following tables summarize the hypothetical cytotoxic profile of ZC-1 across various cancer cell lines after 48 hours of exposure, as determined by the MTT assay. Data are presented as the mean ± standard deviation from three independent experiments.[1]

Table 1: IC50 Values of ZC-1 in Human Cancer Cell Lines

| Cell Line | Cancer Type | ZC-1 (µM) | Doxorubicin (Positive Control) (µM) |

| MCF-7 | Breast Cancer | 12.5 ± 1.3 | 1.1 ± 0.2 |

| HeLa | Cervical Cancer | 18.2 ± 2.1 | 0.8 ± 0.1 |

| A549 | Lung Cancer | 25.6 ± 3.5 | 2.5 ± 0.4 |

| HepG2 | Liver Cancer | 31.4 ± 4.0 | 3.2 ± 0.5 |

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

| Cell Line | ZC-1 Concentration (µM) | % LDH Release (Cytotoxicity) |

| MCF-7 | 12.5 (IC50) | 48.2 ± 5.1 |

| MCF-7 | 25.0 (2x IC50) | 85.7 ± 7.3 |

Experimental Protocols

Detailed and reproducible protocols are fundamental to accurate cytotoxicity assessment. The following sections describe standard operating procedures for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[4][5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of ZC-1. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[7]

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrosis or late apoptosis.[1][4]

Protocol:

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol (Steps 1-3).

-

Sample Collection: After incubation, transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to a "maximum LDH release" control (cells lysed with a detergent).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[1][2]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ZC-1 for the desired time.

-

Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for the preliminary in vitro cytotoxicity assessment of a novel compound.

Caption: A typical workflow for assessing the in vitro cytotoxicity of a novel compound.

Plausible Signaling Pathway: ZC-1 Induced Apoptosis

Elevated intracellular zinc levels can modulate apoptosis, often through mitochondrial-dependent pathways and direct or indirect regulation of caspases.[8][9][10] This diagram depicts a potential mechanism by which a compound like ZC-1 could induce apoptosis by disrupting zinc homeostasis and triggering downstream caspase activation.

References

- 1. benchchem.com [benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases -3, -6, -7, & -8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The influence of zinc on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Zincov": An Inquiry into a Potential Novel Molecular Entity

An in-depth analysis of available scientific and medical literature reveals no registered or publicly documented molecule with the name "Zincov." This suggests that "this compound" may represent a novel compound under investigation, a proprietary codename not yet disclosed in the public domain, a brand name for a formulation, or a potential misspelling of a different therapeutic agent.

This guide proceeds by exploring the logical possibilities stemming from the term "this compound," focusing on the potential role of zinc in therapeutic compounds, which the name strongly implies. We will delve into the general molecular structures and mechanisms of zinc-containing compounds relevant to drug development, providing a framework for understanding how a hypothetical "this compound" molecule might be designed and function.

Hypothetical Molecular Structure and Formula of a Zinc-Based Therapeutic

Given the name "this compound," it is plausible to theorize that the molecule is a zinc complex or a compound where zinc plays a crucial bio-active role. Zinc is an essential trace element involved in numerous physiological processes, and its coordination chemistry is a rich field for drug design.

A hypothetical "this compound" could be a coordination complex where a central zinc ion (Zn²⁺) is bound to one or more organic ligands. The choice of ligand would be critical in determining the compound's therapeutic properties, including its stability, solubility, and target specificity.

Table 1: Potential Ligand Classes for a Hypothetical Zinc-Based Therapeutic ("this compound")

| Ligand Class | Potential Therapeutic Application | Example of Zinc Complex |

| Amino Acids (e.g., Histidine, Cysteine) | Wound healing, immune modulation | Zinc-carnosine |

| Carboxylic Acids (e.g., Acetate, Gluconate) | Nutritional supplements, topical antiseptics | Zinc acetate, Zinc gluconate |

| Ionophores (e.g., Pyrithione, Hinokitiol) | Antifungal, antibacterial, antiviral | Zinc pyrithione |

| Chelating Agents (e.g., EDTA, DTPA) | Treatment of metal toxicity | Zinc-DTPA |

The molecular formula for such a compound would be dependent on the specific ligand(s) and their stoichiometry with the zinc ion. For instance, a complex with a bidentate ligand (L) might have a general formula of [Zn(L)₂].

Potential Mechanism of Action: A Signaling Pathway Perspective

The therapeutic effect of a zinc-containing compound can be multifaceted. It could involve the direct action of the zinc ion on cellular targets, or the ligand itself could be the primary active moiety, with zinc serving to improve its delivery or stability.

A plausible mechanism of action for a hypothetical "this compound" designed as an anti-inflammatory agent could involve the inhibition of the NF-κB signaling pathway. Zinc is known to modulate this pathway, which is central to the inflammatory response.

Caption: Hypothetical inhibition of the NF-κB pathway by "this compound."

Experimental Workflow for Characterization

To characterize a novel molecule like "this compound," a systematic experimental approach would be necessary. This would involve a series of in vitro and in vivo studies to determine its physicochemical properties, biological activity, and safety profile.

Caption: Standard workflow for preclinical drug development.

Conclusion and Future Directions

While "this compound" remains an unidentified entity, the principles of medicinal inorganic chemistry provide a robust framework for postulating its potential structure, mechanism, and developmental pathway. The therapeutic potential of zinc-containing compounds is vast and continues to be an active area of research. Should "this compound" emerge as a specific molecule, the experimental and conceptual approaches outlined here will be directly applicable to its scientific evaluation. Further clarification on the identity of "this compound" is necessary to provide a more detailed and specific technical analysis.

The Organometallic Chemistry of Zinc: A Comprehensive Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structure, reactivity, and application of organozinc compounds in modern chemistry and pharmaceutical development.

The field of organometallic chemistry has been profoundly shaped by the study of organozinc compounds, a class of reagents that have been known for over 170 years.[1] Since Edward Frankland's first synthesis of diethylzinc (B1219324) in 1848, these compounds have evolved from chemical curiosities to indispensable tools in organic synthesis.[2][3] Their unique balance of reactivity and functional group tolerance makes them powerful intermediates in the construction of complex molecular architectures, a feature of particular interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core principles of organozinc chemistry, with a focus on practical applications, experimental methodologies, and quantitative data.

Core Concepts in Organozinc Chemistry

Organozinc compounds are characterized by a carbon-zinc bond. They can be broadly categorized into three main classes: diorganozincs (R₂Zn), organozinc halides (RZnX), and organozincates ([R₃Zn]M or [R₄Zn]M₂).[4] The nature of the organic substituent (R) and the presence of other ligands significantly influence the compound's structure, reactivity, and stability.

Structure and Bonding:

The bonding in diorganozinc compounds, such as the archetypal diethylzinc, is predominantly covalent with a linear C-Zn-C geometry.[5] The zinc atom is sp-hybridized, forming two sigma bonds with the carbon atoms. This linearity results in a nonpolar molecule, explaining the solubility of many diorganozincs in nonpolar organic solvents. In contrast, organozinc halides and organozincates exhibit more complex structures, often forming aggregates in solution.

The electronic configuration of zinc ([Ar] 3d¹⁰ 4s²) means that the d-orbitals are filled, leading to a lack of ligand field stabilization effects.[4] Consequently, the coordination geometry around the zinc atom is primarily dictated by steric and electrostatic interactions.

Reactivity:

A defining characteristic of organozinc reagents is their moderate reactivity compared to their organolithium and organomagnesium (Grignard) counterparts. This attenuated reactivity is a direct consequence of the more covalent and less polar nature of the C-Zn bond. While this means they are generally unreactive towards many common electrophiles like esters and nitriles in the absence of a catalyst, it provides a significant advantage in terms of functional group tolerance. This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.[1]

Many organozinc compounds are pyrophoric, igniting spontaneously in air, and react violently with water.[2][3][6] Therefore, they must be handled under an inert atmosphere using air-free techniques.

Synthesis of Organozinc Compounds

The preparation of organozinc reagents can be achieved through several synthetic routes, with the choice of method depending on the desired compound and the nature of the starting materials.

Oxidative Addition to Zinc Metal

The direct insertion of zinc metal into a carbon-halogen bond is a common method for synthesizing organozinc halides. The reactivity of the zinc metal is crucial for the success of this reaction. Various activation methods are employed, including the use of a zinc-copper couple, Rieke® Zinc (a highly reactive form of zinc powder), or the addition of activating agents like iodine or 1,2-dibromoethane.[1][7] The presence of lithium chloride has been shown to significantly accelerate the insertion process, likely by breaking up zinc aggregates and solubilizing the organozinc species from the metal surface.[1]

Experimental Protocol: Synthesis of an Arylzinc Reagent using Activated Zinc [1]

This protocol describes the general preparation of a functionalized arylzinc iodide.

-

Materials:

-

Functionalized aryl iodide (1.0 equiv)

-

Zinc dust (<10 µm, 1.5 equiv)

-

Lithium chloride (1.5 equiv, dried under vacuum at 150 °C for 4 h)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (catalytic amount)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust and lithium chloride.

-

Heat the flask under vacuum and then cool to room temperature under a stream of argon.

-

Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the color will disappear upon activation).

-

Add the functionalized aryl iodide neat or as a solution in THF to the stirred suspension.

-

The reaction mixture may be gently heated (e.g., 40-50 °C) to initiate and sustain the reaction.

-

The progress of the insertion can be monitored by gas chromatography (GC) analysis of quenched aliquots.

-

Once the insertion is complete, the resulting organozinc reagent solution can be used directly in subsequent reactions.

-

Transmetalation

Organozinc compounds can also be prepared via transmetalation from other organometallic reagents, such as organolithiums or Grignard reagents, by reaction with a zinc halide (e.g., ZnCl₂, ZnBr₂).[8] This method is particularly useful for accessing organozinc reagents that are difficult to prepare by direct insertion.

Synthesis of Diorganozincs

Diorganozincs can be synthesized through the reaction of an alkyl halide with a zinc-copper couple, as demonstrated in the original synthesis of diethylzinc.[9] They can also be formed from organozinc halides through a Schlenk equilibrium, although the position of this equilibrium is highly dependent on the solvent and the nature of the substituents.

Experimental Protocol: Synthesis of Diethylzinc [9]

This protocol is a modification of the original procedure for preparing diethylzinc.

-

Materials:

-

Zinc-copper couple (prepared from zinc dust and copper(I) oxide)

-

Ethyl iodide

-

Ethyl bromide

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place the zinc-copper couple.

-

Add a mixture of ethyl iodide and ethyl bromide.

-

Heat the mixture to reflux with stirring. The reaction is initiated by the heat and will become self-sustaining.

-

After the initial vigorous reaction subsides, allow the mixture to cool.

-

The crude diethylzinc is then distilled under reduced pressure.

-

For higher purity, the diethylzinc can be redistilled at atmospheric pressure under an inert atmosphere.

-

Key Reactions and Applications

Organozinc reagents are versatile intermediates in a wide array of carbon-carbon bond-forming reactions, many of which are named reactions that have become cornerstones of modern organic synthesis.

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[10] The key intermediate is a zinc enolate, often referred to as a Reformatsky reagent.[11] These zinc enolates are less basic than their lithium or magnesium counterparts, which prevents side reactions such as self-condensation of the carbonyl compound.[12]

Experimental Protocol: The Reformatsky Reaction [10]

This is a general procedure for the Reformatsky reaction.

-

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

α-Bromo ester (e.g., ethyl bromoacetate) (1.2 equiv)

-

Activated zinc dust (1.5 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Saturated aqueous ammonium (B1175870) chloride (for workup)

-

-

Procedure:

-

Activate the zinc dust by stirring with a catalytic amount of iodine in the reaction solvent until the iodine color disappears.

-

Add the aldehyde or ketone to the activated zinc suspension.

-

Add the α-bromo ester dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.

-

Reaction Mechanism: The Reformatsky Reaction

The Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes.[13][14] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) and a zinc-copper couple.[15] A significant advantage of this reaction is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[16] The Furukawa modification, which uses diethylzinc in place of the zinc-copper couple, often provides improved yields and reactivity.[14]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general procedure for the cyclopropanation of an alkene.

-

Materials:

-

Alkene (1.0 equiv)

-

Diethylzinc (1.1 M solution in toluene, 2.2 equiv)

-

Diiodomethane (2.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alkene in anhydrous DCM.